molecular formula C16H14F3NO2 B270686 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide

2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B270686
M. Wt: 309.28 g/mol
InChI Key: NTSZCBNHKYZDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFPP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. TFPP is a derivative of fenofibrate, a drug used to treat high cholesterol levels. However, TFPP has different properties than fenofibrate, making it a unique compound with potential applications in scientific research.

Mechanism of Action

2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide activates PPARs by binding to their ligand-binding domain, leading to conformational changes that allow for the recruitment of coactivator proteins. This results in the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide treatment can lead to changes in lipid metabolism, including increased fatty acid oxidation and decreased triglyceride levels. Additionally, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to improve insulin sensitivity and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to selectively activate PPARα and PPARγ without affecting other PPAR isoforms. This allows for the specific study of the biological processes regulated by these receptors. However, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's synthetic nature may limit its use in certain experiments, as natural ligands may be preferred in some cases.

Future Directions

1. Investigating the role of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in regulating lipid metabolism and glucose homeostasis in human cells and tissues.
2. Exploring the potential therapeutic applications of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in treating metabolic disorders such as diabetes and obesity.
3. Studying the effects of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide on inflammation and immune function.
4. Developing more selective PPAR agonists based on the structure of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
5. Investigating the potential of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide as a tool for studying the role of PPARs in cancer biology.

Synthesis Methods

2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide can be synthesized through a multistep process starting from commercially available materials. The first step involves the preparation of 3-(trifluoromethyl)benzaldehyde, which is then reacted with phenol to form 2-phenoxy-3-(trifluoromethyl)benzaldehyde. Finally, the aldehyde group is reduced to form the desired product, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.

Scientific Research Applications

2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been used in several scientific studies as a research tool due to its ability to activate peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). PPARs are transcription factors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's ability to activate PPARs makes it a potential candidate for studying these biological processes.

properties

Product Name

2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C16H14F3NO2/c1-11(22-14-8-3-2-4-9-14)15(21)20-13-7-5-6-12(10-13)16(17,18)19/h2-11H,1H3,(H,20,21)

InChI Key

NTSZCBNHKYZDJK-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2

Origin of Product

United States

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